molecular formula C15H12OS2 B11725389 4-[(Thiophen-2-yl)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one

4-[(Thiophen-2-yl)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one

Cat. No.: B11725389
M. Wt: 272.4 g/mol
InChI Key: GSGWYVOETYZITA-UHFFFAOYSA-N
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Description

4-[(Thiophen-2-yl)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one is a chemical compound with the molecular formula C15H12OS2 It is characterized by the presence of a thiophene ring and a benzothiepin core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Thiophen-2-yl)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one typically involves the condensation of thiophene-2-carbaldehyde with 2,3,4,5-tetrahydro-1-benzothiepin-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Thiophen-2-yl)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(Thiophen-2-yl)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Thiophen-2-yl)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and benzothiepin moieties. These interactions may modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Thiophen-2-yl)methylidene]piperidine hydrochloride
  • 4-[(Thiophen-2-yl)methylidene]amino]phenol
  • 4-[(Thiophen-2-yl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Uniqueness

4-[(Thiophen-2-yl)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one is unique due to its benzothiepin core structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H12OS2

Molecular Weight

272.4 g/mol

IUPAC Name

4-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzothiepin-5-one

InChI

InChI=1S/C15H12OS2/c16-15-11(10-12-4-3-8-17-12)7-9-18-14-6-2-1-5-13(14)15/h1-6,8,10H,7,9H2

InChI Key

GSGWYVOETYZITA-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2C(=O)C1=CC3=CC=CS3

Origin of Product

United States

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